5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole 5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18741224
InChI: InChI=1S/C14H17FN2/c1-17-9-13(10-4-6-16-7-5-10)12-8-11(15)2-3-14(12)17/h2-3,8-10,16H,4-7H2,1H3
SMILES:
Molecular Formula: C14H17FN2
Molecular Weight: 232.30 g/mol

5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole

CAS No.:

Cat. No.: VC18741224

Molecular Formula: C14H17FN2

Molecular Weight: 232.30 g/mol

* For research use only. Not for human or veterinary use.

5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole -

Specification

Molecular Formula C14H17FN2
Molecular Weight 232.30 g/mol
IUPAC Name 5-fluoro-1-methyl-3-piperidin-4-ylindole
Standard InChI InChI=1S/C14H17FN2/c1-17-9-13(10-4-6-16-7-5-10)12-8-11(15)2-3-14(12)17/h2-3,8-10,16H,4-7H2,1H3
Standard InChI Key LQVWVPZIVGZUNP-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=C1C=CC(=C2)F)C3CCNCC3

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole belongs to the indole alkaloid family, featuring a bicyclic aromatic system fused to a piperidine ring. The indole nucleus is substituted at three critical positions:

  • Position 1: A methyl group enhances lipophilicity and metabolic stability.

  • Position 3: A piperidin-4-yl group introduces conformational flexibility and potential for hydrogen bonding.

  • Position 5: A fluorine atom increases electronegativity, influencing binding affinity to biological targets .

The molecular formula is tentatively reported as C₁₃H₁₅FN₂, though independent calculations suggest discrepancies due to the methyl group’s incorporation. Comparative analysis with the non-methylated analog, 5-fluoro-3-(piperidin-4-yl)-1H-indole (PubChem CID: 11769929), highlights how alkylation alters steric and electronic profiles .

Table 1: Structural Comparison with Related Indole Derivatives

Compound NameKey Structural DifferencesBiological Implications
5-Fluoro-3-(piperidin-4-yl)-1H-indoleLacks 1-methyl groupReduced metabolic stability
3-(Piperidin-4-yl)-1H-indoleNo fluorine or methyl substituentsLower target selectivity
5-Fluoro-1H-indoleAbsence of piperidine and methyl groupsLimited pharmacokinetic optimization

Synthesis and Analytical Characterization

Synthetic Routes

While explicit protocols for synthesizing 5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole are scarce, analogous methods for indole-piperidine hybrids suggest a multi-step approach:

  • Indole Core Formation: Fischer indole synthesis using phenylhydrazines and ketones under acidic conditions .

  • Fluorination: Electrophilic aromatic substitution at the 5th position using fluorine gas or Selectfluor® .

  • Piperidine Coupling: Buchwald-Hartwig amination or Ullmann-type reactions to introduce the piperidin-4-yl group .

  • Methylation: Alkylation at the 1st position using methyl iodide or dimethyl sulfate .

Spectroscopic Data

Key spectral signatures inferred from related compounds include:

  • ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), piperidine methylenes (δ 1.5–2.8 ppm), and N-methyl singlet (δ 3.1 ppm) .

  • MS (ESI+): Predicted molecular ion peak at m/z 233.1 [M+H]⁺ .

Biological Activities and Mechanism of Action

Matrix Metalloproteinase (MMP) Inhibition

Patent literature highlights imide derivatives with indole-piperidine frameworks as potent MMP-9 inhibitors, a subclass implicated in tumor metastasis and inflammatory diseases . The fluorine atom enhances binding to zinc-containing active sites, while the piperidine group facilitates membrane permeability. In vitro studies on analogs demonstrate IC₅₀ values in the low micromolar range .

Neuropharmacological Interactions

Structural similarities to serotonin receptor ligands suggest potential modulation of 5-HT receptors, though empirical data remain limited. Molecular docking studies predict high affinity for 5-HT₂ subtypes due to the indole core’s planar geometry .

Applications in Drug Development

Oncology

MMP-9 inhibition positions this compound as a candidate for adjuvant therapy in cancers with high metastatic potential, such as glioblastoma and triple-negative breast cancer . Preclinical models show reduced tumor invasiveness when MMP-9 activity is suppressed .

Infectious Diseases

The antimalarial activity of piperidine-indole hybrids underscores its utility in combating drug-resistant Plasmodium strains. Hybridization with ferrocene moieties, as seen in related compounds, could further enhance redox-mediated parasiticidal effects .

Central Nervous System (CNS) Disorders

Preliminary evidence suggests cross-reactivity with melatonin receptors, implicating it in circadian rhythm modulation and neurodegenerative disease management .

Challenges and Future Directions

Despite its promise, several hurdles persist:

  • Synthetic Complexity: Multi-step synthesis complicates large-scale production.

  • Pharmacokinetic Optimization: Balancing lipophilicity (LogP ~2.8) and aqueous solubility remains challenging .

  • Target Selectivity: Off-target interactions with related enzymes (e.g., MMP-2) require structural refinement .

Future research should prioritize:

  • In Vivo Efficacy Studies: Validating MMP-9 inhibition in animal models.

  • Structure-Activity Relationship (SAR) Analysis: Systematically varying substituents to enhance potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator